molecular formula C8H5FO B14850508 3-Fluoro-1-benzofuran

3-Fluoro-1-benzofuran

Cat. No.: B14850508
M. Wt: 136.12 g/mol
InChI Key: JGYWACJSZBPNJH-UHFFFAOYSA-N
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Description

3-Fluoro-1-benzofuran is an organic compound that belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring. The presence of a fluorine atom at the third position of the benzofuran ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-benzofuran typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of copper acetylide, can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the reaction and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

    Benzofuran: The parent compound without the fluorine substitution.

    2-Fluoro-1-benzofuran: A similar compound with the fluorine atom at the second position.

    3-Chloro-1-benzofuran: A compound with a chlorine atom instead of fluorine at the third position.

Uniqueness: 3-Fluoro-1-benzofuran is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity, biological activity, and physical properties compared to its non-fluorinated or differently substituted analogs .

Properties

Molecular Formula

C8H5FO

Molecular Weight

136.12 g/mol

IUPAC Name

3-fluoro-1-benzofuran

InChI

InChI=1S/C8H5FO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H

InChI Key

JGYWACJSZBPNJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)F

Origin of Product

United States

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